Pevonedistat, widely known as MLN4924 (CAS: 905579-51-3), is a highly selective, first-in-class adenosine 5'-monophosphate (AMP) mimetic that covalently targets the NEDD8-activating enzyme (NAE). By blocking the neddylation pathway, it prevents the activation of cullin-RING ubiquitin E3 ligases (CRLs), leading to the targeted accumulation of CRL substrates such as CDT1, p27, and NRF2, which subsequently triggers S-phase DNA rereplication and apoptosis in malignant cells [1]. For procurement and assay standardization, Pevonedistat serves as the definitive reference material for investigating the ubiquitin-proteasome system (UPS) upstream of the proteasome. Its well-characterized pharmacodynamics, established formulation protocols, and highly specific mechanism of action make it a foundational tool compound for oncology research, assay validation, and drug development .
Substituting Pevonedistat with downstream proteasome inhibitors (e.g., Bortezomib) or ultra-potent next-generation NAE inhibitors (e.g., TAS4464) introduces severe experimental and toxicological liabilities. While Bortezomib broadly halts all proteasomal degradation, leading to high off-target toxicity in normal cells, Pevonedistat selectively targets CRL-mediated degradation, offering a significantly wider therapeutic window in specific in vitro models [1]. Conversely, while newer NAE inhibitors like TAS4464 exhibit sub-nanomolar potency, they carry severe hepatotoxicity risks that have historically halted clinical progression [2]. For laboratories and industrial buyers, Pevonedistat remains a highly reliable choice that combines >300-fold target selectivity, a predictable in vivo safety profile, and standardized cyclodextrin-based formulation protocols, ensuring reproducible, long-term preclinical studies.
Pevonedistat demonstrates profound selectivity for NAE over closely related E1 activating enzymes. In purified enzyme assays, Pevonedistat inhibits NAE with an IC50 of 4.7 nM, while exhibiting IC50 values of 1.5 μM for ubiquitin-activating enzyme (UAE) and 8.2 μM for SUMO-activating enzyme (SAE) . This represents a >319-fold and >1744-fold selectivity window, respectively.
| Evidence Dimension | Enzymatic IC50 |
| Target Compound Data | Pevonedistat: 4.7 nM (NAE) |
| Comparator Or Baseline | UAE: 1.5 μM; SAE: 8.2 μM |
| Quantified Difference | >319-fold selectivity for NAE over UAE |
| Conditions | Purified E1 enzyme assays monitoring E2-UBL thioester reaction products |
This extreme selectivity ensures that buyers can cleanly isolate neddylation pathways without confounding cross-reactivity in global ubiquitination or SUMOylation assays.
Unlike broad-spectrum proteasome inhibitors, Pevonedistat spares normal cellular architectures. In TERT-immortalized normal human astrocytes (NHA-hTERT), Pevonedistat maintains an IC50 > 100 μM, whereas the downstream proteasome inhibitor Bortezomib exhibits severe toxicity with an IC50 of 5.81 nM [1].
| Evidence Dimension | Cytotoxicity (IC50) in normal cells |
| Target Compound Data | Pevonedistat: > 100 μM |
| Comparator Or Baseline | Bortezomib: 5.81 nM |
| Quantified Difference | >17,000-fold lower toxicity in normal astrocytes |
| Conditions | NHA-hTERT cell viability assay (72 hours) |
Procuring Pevonedistat allows researchers to target protein degradation pathways with a significantly wider therapeutic window, avoiding the ubiquitous cell death artifacts caused by Bortezomib.
While next-generation NAE inhibitors like TAS4464 offer higher raw potency (IC50 ~0.955 nM), they suffer from severe in vivo liabilities. TAS4464 clinical trials were halted prior to Phase II due to serious liver function changes [1]. In contrast, Pevonedistat is well-tolerated in murine xenograft models at doses of 30-60 mg/kg with predictable pharmacodynamics and no acute hepatotoxic trial halts.
| Evidence Dimension | In vivo safety and model viability |
| Target Compound Data | Pevonedistat: Established safety profile, well-tolerated at 60 mg/kg |
| Comparator Or Baseline | TAS4464: Clinical development halted due to serious liver toxicity |
| Quantified Difference | Absence of severe hepatotoxic model failure |
| Conditions | In vivo systemic administration and clinical trial safety data |
For long-term in vivo studies, procuring the validated benchmark (Pevonedistat) prevents catastrophic model failure and wasted resources associated with the hepatotoxicity of ultra-potent analogs.
Pevonedistat experiences known stability and precipitation problems when diluted directly in standard saline. To ensure reliable systemic delivery, it must be formulated in a specialized vehicle. The validated formulation consists of 10 mg/mL Pevonedistat in 50 mM citrate buffer with 100 mg/mL sulfobutylether β-cyclodextrin (Captisol) at pH 3.3 [1].
| Evidence Dimension | Solution stability |
| Target Compound Data | Citrate/Cyclodextrin formulation: Stable, clear solution |
| Comparator Or Baseline | Standard saline dilution: Precipitation and stability failure |
| Quantified Difference | Maintained solubility at 10 mg/mL vs. precipitation |
| Conditions | Preparation of intravenous/subcutaneous drug product (MLN4924-IDP) |
Understanding these strict formulation requirements is critical for buyers to ensure processability and avoid dosing artifacts caused by compound precipitation in aqueous media.
Due to its >300-fold selectivity for NAE over UAE and SAE, Pevonedistat is the standard positive control for TR-FRET and ATP-PPi exchange assays designed to screen novel neddylation or ubiquitination inhibitors . It provides a clean, reproducible baseline for NAE inhibition without confounding global ubiquitin pathway suppression.
Pevonedistat is the established choice for in vivo oncology studies requiring CRL pathway inhibition. Unlike next-generation analogs (e.g., TAS4464) that carry severe hepatotoxicity risks, Pevonedistat offers a predictable safety profile when properly formulated in sulfobutylether β-cyclodextrin and citrate buffer, ensuring reliable tumor regression data without premature model failure[1].
When researchers need to distinguish between specific cullin-RING ligase (CRL) activity and general proteasome function, Pevonedistat is selected over Bortezomib. Its ability to spare normal cellular viability while selectively halting CRL-mediated degradation makes it highly suited for identifying specific CRL substrates (like CDT1 and p27) without the broad toxicity artifacts of downstream proteasome blockade.